molecular formula C16H18ClNO2 B2955934 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 315710-86-2

2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No. B2955934
CAS RN: 315710-86-2
M. Wt: 291.78
InChI Key: MNGZLTHKTKNIRC-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone” is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.646 . It is used for proteomics research applications .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 65-66°C .

Scientific Research Applications

Synthetic Chemistry and Catalysis

"2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" serves as a precursor or intermediate in the synthesis of complex molecules. For example, the synthesis of pyrrole derivatives is a crucial area of research due to their wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The synthesis of a new penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite highlights the compound's utility in creating novel chemical entities with potential corrosion inhibition properties (Louroubi et al., 2019).

Materials Science

In materials science, the compound can be involved in the development of new materials with unique properties. For instance, the synthesis and characterization of polymers and organic materials that incorporate pyrrole derivatives can lead to the creation of conducting polymers, which are crucial for electronic and optoelectronic applications (Pandule et al., 2014).

Biochemistry and Environmental Science

In biochemistry and environmental science, research on the microbial degradation of compounds structurally similar to "2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" contributes to understanding the fate of organic compounds in the environment and their potential impacts on health. Studies on the reductive dechlorination of methoxychlor and DDT by human intestinal bacterium Eubacterium limosum provide insights into the metabolic fate of these compounds in the human gut, indicating a broader application of related chemical structures in studying environmental pollutants' biodegradation (Yim et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-4-20-14-7-5-13(6-8-14)18-11(2)9-15(12(18)3)16(19)10-17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGZLTHKTKNIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315710-86-2
Record name 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
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